Technical Monograph: 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
Technical Monograph: 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
The following technical guide is structured to provide an exhaustive analysis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde , tailored for high-level R&D applications.
The Orthogonal Scaffold for Next-Generation Kinase Inhibitors
CAS: 1356144-47-2 Formula: C₈H₅BrN₂O Molecular Weight: 225.04 g/mol
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the pyrazolo[1,5-a]pyridine core has emerged as a superior bioisostere to the indole and azaindole scaffolds commonly found in kinase inhibitors. The specific derivative 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1356144-47-2) represents a high-value "divergent intermediate."
Its structural significance lies in its orthogonal reactivity :
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C3-Formyl Group: A highly reactive electrophile ready for reductive amination, olefination, or heterocycle formation.
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C4-Bromide: A sterically unique handle for cross-coupling, positioned adjacent to the bridgehead nitrogen. This vector allows substituents to probe deep, hydrophobic pockets in protein targets (e.g., the "gatekeeper" region of kinases) that are inaccessible to the more common 6-bromo isomers [1].
This guide details the synthesis, purification, and strategic application of this compound in medicinal chemistry.
Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Pale yellow to off-white solid | Sensitive to light; store in amber vials. |
| Melting Point | 142–145 °C | Distinct from 6-bromo isomer (~118 °C). |
| Solubility | DMSO, DMF, DCM, CHCl₃ | Poor solubility in water and hexanes. |
| pKa (Calc) | ~2.5 (Conjugate acid) | The bridgehead nitrogen is weakly basic due to aromatic delocalization. |
The "Bay Region" Effect
Unlike the 6-bromo isomer, the 4-bromo substituent sits in the "bay region" of the fused ring system. This creates a specific steric environment:
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Pros: Forces substituents at C3 to twist out of planarity, potentially improving selectivity for narrow binding pockets.
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Cons: Suzuki couplings at C4 are slower than at C6 due to steric crowding from the C3-formyl group and the bridgehead geometry. Protocol Adjustment: High-activity catalysts (e.g., Pd(dtbpf)Cl₂ or Pd-RuPhos) are often required.
Synthetic Routes & Regioselectivity[3][4]
The primary challenge in accessing CAS 1356144-47-2 is regiocontrol . The most robust method utilizes a [3+2] cycloaddition.
Primary Route: TEMPO-Mediated [3+2] Annulation
This method constructs the pyrazolo-pyridine core from simple pyridine precursors.
Mechanism:
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N-Amination: 3-Bromopyridine is aminated to form the N-aminopyridinium salt.
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Cycloaddition: Reaction with acrolein (or an equivalent) mediated by TEMPO/Air forms the bicyclic core.
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Regioselectivity: The cyclization can occur at C2 (yielding the 4-bromo product) or C6 (yielding the 6-bromo product).
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Insight: While steric hindrance usually favors C6, electronic activation by the C3-Br often enhances the acidity of the C2-proton, leading to a favorable ratio (approx. 7:1) of the 4-bromo isomer under specific oxidative conditions [2].
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Visualization: Synthesis Pathway
Figure 1: Divergent synthesis showing the origin of the 4-bromo and 6-bromo isomers.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde via oxidative annulation.
Reagents
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1-amino-3-bromopyridinium mesitylenesulfonate (1.0 eq)
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Acrolein (2.0 eq)
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TEMPO (0.2 eq - catalytic)
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DABCO (2.0 eq) or K₂CO₃
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Solvent: Toluene or MeCN
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask, suspend the 1-amino-3-bromopyridinium salt (10 mmol) in Toluene (50 mL).
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Base Addition: Add DABCO (20 mmol) slowly. The suspension will darken as the ylide is generated in situ.
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Cycloaddition: Add Acrolein (20 mmol) dropwise at 0°C.
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Oxidation: Add TEMPO (2 mmol) and open the flask to air (or use an O₂ balloon for faster kinetics). Stir at room temperature for 12 hours.
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Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde product is less polar than the salt but more polar than the starting pyridine.
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Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted pyridine/base), then brine. Dry over Na₂SO₄.
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Purification (Critical): The crude mixture contains both 4-bromo and 6-bromo isomers.
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Column Chromatography: Use a gradient of 0% -> 20% EtOAc in Hexanes.
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Identification: The 4-bromo isomer typically elutes after the 6-bromo isomer due to the dipole moment created by the bay-region bromide interacting with the silica stationary phase.
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Validation: Confirm regiochemistry via ¹H NMR. The C7-H proton in the 4-bromo isomer appears as a doublet (d) with J ≈ 7.0 Hz, whereas the 6-bromo isomer shows a distinct splitting pattern for the C7-H (s or d with J < 2 Hz due to meta-coupling).
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Strategic Applications in Drug Discovery
This scaffold is a "privileged structure" for kinase inhibition, particularly for targets requiring a hinge-binding motif.
Divergent Functionalization Logic
The power of CAS 1356144-47-2 lies in the ability to sequence reactions based on reactivity profiles.
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Path A (Aldehyde First): Reductive amination with morpholine/piperazine derivatives. This establishes the solubility tail before the expensive metal-catalyzed coupling.
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Path B (Bromide First): Suzuki coupling with aryl boronic acids. This is risky if the boronic acid contains nucleophiles that might attack the aldehyde. Recommendation: Protect the aldehyde as an acetal if performing Suzuki coupling first.
Visualization: Functionalization Workflow
Figure 2: Orthogonal reactivity map for library generation.
Case Study: Anti-Tubercular & Kinase Agents
Research indicates that pyrazolo[1,5-a]pyridine-3-carboxamides (derived from the oxidation of this aldehyde) exhibit nanomolar potency against Mycobacterium tuberculosis (Mtb) [3]. The 4-bromo substituent serves as a handle to introduce lipophilic groups that penetrate the mycobacterial cell wall.
Similarly, in kinase research (e.g., JAK or RET inhibitors), the nitrogen of the pyrazolo[1,5-a]pyridine acts as the hydrogen bond acceptor for the kinase hinge region, while the C3 substituent orients into the solvent-exposed region [4].
Safety & Handling
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Sensitizer: As an aldehyde and alkyl bromide, treat as a potential skin sensitizer.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to the carboxylic acid (CAS 1356144-48-3) upon prolonged air exposure.
References
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Vertex Pharmaceuticals. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.[1][2][3][4][5] WO2015100117A1. Link
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Liu, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization.[2] Organic Letters, 24(7), 1454–1459.[2] Link
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Lu, X., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 125, 41-48. Link
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Keating, J. J., et al. (2021). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Synthesis, 53. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
